molecular formula C8H8N4O2 B2551237 Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate CAS No. 1214902-53-0

Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate

Cat. No.: B2551237
CAS No.: 1214902-53-0
M. Wt: 192.178
InChI Key: AFCPXIWBBSGHAO-UHFFFAOYSA-N
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Description

Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it a valuable scaffold in drug design and synthesis.

Scientific Research Applications

Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate has several applications in scientific research:

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate” can be found online .

Future Directions

[1,2,4]Triazolo[1,5-a]pyridine derivatives, including “Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate”, have found wide application in drug design . They have been used in the design of efficient light-emitting materials for phosphorescent OLED devices . Furthermore, a compound was identified that exhibited a very promising ability to inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization . This suggests that [1,2,4]triazolo[1,5-a]pyridine derivatives could be valuable for the development of new anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves a microwave-mediated, catalyst-free reaction. This method uses enaminonitriles and benzohydrazides under microwave conditions at 140°C in dry toluene. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale microwave reactors to ensure uniform heating and efficient reaction rates. The use of eco-friendly and additive-free conditions is emphasized to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted triazolopyridines with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate group, which enhances its solubility and reactivity

Properties

IUPAC Name

methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-14-7(13)5-3-2-4-6-10-8(9)11-12(5)6/h2-4H,1H3,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCPXIWBBSGHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=NC(=NN21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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